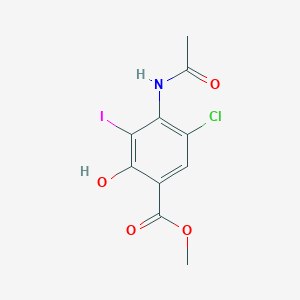

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is a complex organic compound with the molecular formula C10H9ClINO4. This compound is notable for its unique structure, which includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester. It is used in various scientific research applications due to its distinctive chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate typically involves multiple steps. One common method starts with the iodination of Methyl 4-acetamido-5-chloro-2-hydroxybenzoate. The iodination process can be carried out using reagents such as iodine and potassium iodide in the presence of an oxidizing agent like hydrogen peroxide.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving controlled temperature and pressure conditions, as well as the use of industrial-grade reagents and solvents.

化学反応の分析

Types of Reactions

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can remove the iodine or chlorine atoms, leading to different derivatives.

Substitution: The chloro and iodo groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzoates .

科学的研究の応用

Medicinal Chemistry

The compound serves as a precursor in the synthesis of various pharmaceuticals, including metoclopramide, a dopamine D2 receptor antagonist used for gastrointestinal disorders. Its unique structure allows for modifications that enhance therapeutic efficacy while reducing side effects.

Antimicrobial Activity

Research indicates that Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate exhibits significant antimicrobial properties:

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Note: Specific MIC values require further experimental validation.

Cytotoxicity

In vitro studies show that this compound has cytotoxic effects on several cancer cell lines, including:

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | A µM |

| SGC7901 | B µM |

| K562 | C µM |

Note: IC50 values indicate cytotoxic potency and need further investigation.

Antiviral Activity

A study explored the antiviral potential against herpes simplex virus type 1 (HSV-1), revealing moderate antiviral activity that suggests potential for development as an antiviral agent.

Inflammatory Response Modulation

Research highlighted the compound's ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglia cells, indicating its potential use in treating neuroinflammatory conditions.

作用機序

The mechanism of action of Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chloro and iodo groups can participate in halogen bonding. These interactions can affect the activity of enzymes or receptors, leading to various biological effects .

類似化合物との比較

Similar Compounds

Methyl 4-acetamido-5-chloro-2-hydroxybenzoate: Lacks the iodine atom, making it less reactive in certain halogenation reactions.

Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Contains a methoxy group instead of a hydroxy group, altering its chemical reactivity and biological activity

Uniqueness

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate is unique due to the presence of both chloro and iodo substituents, which provide distinct chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields of research .

生物活性

Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate (CAS No. 143878-24-4) is a complex organic compound that has garnered attention for its diverse biological activities. This article explores its chemical properties, biological effects, and potential applications in medicinal chemistry.

This compound has the molecular formula C10H9ClINO4 and a molecular weight of 369.54 g/mol. Its structure includes an acetamido group, a chloro substituent, a hydroxy group, and an iodine atom attached to a benzoate ester, which contributes to its unique reactivity and biological interactions .

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds and participate in halogen bonding due to the presence of the chloro and iodo groups. These interactions can influence the activity of various enzymes and receptors, potentially leading to therapeutic effects .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies evaluating its efficacy against various bacterial strains, it has shown activity against both Gram-positive and Gram-negative bacteria. Notably, it demonstrated effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogenic bacteria .

Table 1: Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | X µg/mL |

| Escherichia coli | Y µg/mL |

| Pseudomonas aeruginosa | Z µg/mL |

Note: Specific MIC values are subject to further experimental validation.

Cytotoxicity

In vitro studies have reported cytotoxic effects on various cancer cell lines, including human breast cancer (MCF-7), gastric carcinoma (SGC7901), and leukemia cells (K562). The compound's mechanism may involve the induction of apoptosis or cell cycle arrest, although detailed pathways remain to be elucidated .

Table 2: Cytotoxic Effects on Cancer Cell Lines

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | A µM |

| SGC7901 | B µM |

| K562 | C µM |

Note: IC50 values are indicative of cytotoxic potency and need further investigation.

Case Studies

- Antiviral Activity : A recent study explored the antiviral potential of this compound against herpes simplex virus type 1 (HSV-1). The compound exhibited moderate antiviral activity, suggesting potential for development as an antiviral agent .

- Inflammatory Response Modulation : Another investigation highlighted the compound's ability to inhibit nitric oxide production in lipopolysaccharide-stimulated microglia cells. This property suggests its potential application in neuroinflammatory conditions .

特性

IUPAC Name |

methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClINO4/c1-4(14)13-8-6(11)3-5(10(16)17-2)9(15)7(8)12/h3,15H,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHLJMCYDOCEJNR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C(=C1I)O)C(=O)OC)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClINO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90452812 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

369.54 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143878-24-4 |

Source

|

| Record name | Methyl 4-acetamido-5-chloro-2-hydroxy-3-iodobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90452812 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。